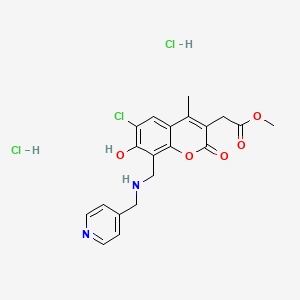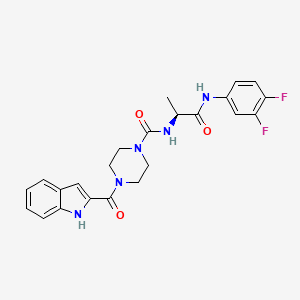
4-(1,3-Benzothiazol-2-yl)-3-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Benzotiazol-2-il)-3-metil anilina es un compuesto que pertenece a la clase de derivados de benzotiazol. Los benzotiazoles son compuestos heterocíclicos que contienen un anillo de benceno fusionado a un anillo de tiazol. Estos compuestos son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal, síntesis orgánica y ciencia de materiales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(1,3-Benzotiazol-2-il)-3-metil anilina típicamente implica la condensación de 2-aminobencenotionol con un aldehído o cetona apropiado. Un método común implica la reacción de 2-aminobencenotionol con 3-metilbenzaldehído en presencia de un catalizador como la piperidina en disolvente de etanol. La mezcla de reacción se calienta a reflujo para obtener el producto deseado .
Métodos de Producción Industrial
La producción industrial de derivados de benzotiazol a menudo emplea principios de química verde para minimizar el impacto ambiental. Métodos como la irradiación de microondas, reacciones multicomponente de una sola olla y el uso de catalizadores reciclables se utilizan comúnmente para mejorar la eficiencia y la sostenibilidad del proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(1,3-Benzotiazol-2-il)-3-metil anilina sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando reactivos como el peróxido de hidrógeno o el permanganato de potasio para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio para producir derivados de amina.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en agua.
Reducción: Borohidruro de sodio en metanol o hidruro de litio y aluminio en éter.
Sustitución: Agentes halogenantes como N-bromosuccinimida (NBS) o reactivos electrofílicos como los cloruros de acilo.
Principales Productos Formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de amina.
Sustitución: Varios derivados de benzotiazol sustituidos.
Aplicaciones Científicas De Investigación
4-(1,3-Benzotiazol-2-il)-3-metil anilina tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como agente antimicrobiano y anticancerígeno.
Medicina: Explorado por su potencial terapéutico en el tratamiento de enfermedades como la tuberculosis y el cáncer.
Industria: Utilizado en el desarrollo de materiales con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 4-(1,3-Benzotiazol-2-il)-3-metil anilina implica su interacción con dianas moleculares y vías específicas. Por ejemplo, en aplicaciones antimicrobianas, el compuesto puede inhibir la actividad de enzimas bacterianas esenciales, lo que lleva a la muerte celular. En la investigación contra el cáncer, puede interferir con la división celular e inducir la apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-Aminobenzotiazol
- 4-(1,3-Benzotiazol-2-il)anilina
- 2-(4-Metilfenil)benzotiazol
Singularidad
4-(1,3-Benzotiazol-2-il)-3-metil anilina es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. En comparación con otros derivados de benzotiazol, puede exhibir una actividad antimicrobiana o anticancerígena mejorada, lo que lo convierte en un compuesto valioso en química medicinal .
Propiedades
Número CAS |
920520-34-9 |
|---|---|
Fórmula molecular |
C14H12N2S |
Peso molecular |
240.33 g/mol |
Nombre IUPAC |
4-(1,3-benzothiazol-2-yl)-3-methylaniline |
InChI |
InChI=1S/C14H12N2S/c1-9-8-10(15)6-7-11(9)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3 |
Clave InChI |
OLBUFUDLVSWXBF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N)C2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5,8,11-Tetraazabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B12634315.png)
![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12634337.png)



![4-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B12634356.png)
![2-(Benzylamino)-5-[(4-fluorophenyl)methyl]-1,3-thiazol-4(5H)-one](/img/structure/B12634357.png)

![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B12634368.png)
![4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12634371.png)
![ethyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate](/img/structure/B12634372.png)
![5-bromo-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12634384.png)

![N-tert-butyl-N-[[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]carbamate](/img/structure/B12634397.png)
